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molecular formula C13H16N2O6 B138334 Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate CAS No. 57113-90-3

Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate

Cat. No. B138334
M. Wt: 296.28 g/mol
InChI Key: VEDIIGMQOAWKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06177587B1

Procedure details

In dimethylformamide [DMF] (242 kg) was dissolved methyl 2-carboxy-3-nitrobenzoate [MNA] (164 kg) obtained in Reference Example 1. To the solution was dropped diphenylphosphorylazide [DPPA] (204 kg) at room temperature and then triethylamine (87 kg) at the temperature ranging 20-35° C. After the solution was stirred at 20-30° C. for about 3 hours, t-butylalcohol (930 kg) was added to the reaction solution. The solution was heated for 3-5 hours to 85-90° C. and then stirred for 1-2 hours under reflux (85-90° C.). The reaction solution was cooled, concentrated and dissolved in ethyl acetate(1400 L). The solution was washed with a mixture of 15% hydrochloric acid (160 L) and water (1890 L), water (660 L), 5% solution of sodium bicarbonate (1100 kg), and water (660 L), in this order and the organic layer was concentrated under reduced pressure. To the concentrate was added methanol (300 kg) and then were added crystal seeds (15 kg) and methanol (450 kg). The solution was heated to 50-60° C. to dissolve insoluble materials. The solution was cooled to 5° C. and precipitated crystals were separated. The crystals were washed with cooled methanol (100 L) and dried to give methyl 2-t-butoxycarbonylamino-3-nitrobenzoate [BAN] (187.0 kg, 86.7%). Mother liquor and the methanol solution used for washing the crystals was concentrated under reduced pressure and cooled. The precipitated crystals were centrifuged, washed with cooled methanol and dried to obtain the second crystals of BAN.
Quantity
204 kg
Type
reactant
Reaction Step One
Quantity
87 kg
Type
reactant
Reaction Step Two
Quantity
930 kg
Type
reactant
Reaction Step Three
Quantity
164 kg
Type
reactant
Reaction Step Four
Quantity
242 kg
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([C:4]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7])(O)=O.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:24])C=CC=CC=1.C([N:36]([CH2:39]C)CC)C.[C:41]([OH:45])([CH3:44])([CH3:43])[CH3:42]>CN(C)C=O>[C:41]([O:45][C:39]([NH:36][C:4]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7])=[O:24])([CH3:44])([CH3:43])[CH3:42]

Inputs

Step One
Name
Quantity
204 kg
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Two
Name
Quantity
87 kg
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
930 kg
Type
reactant
Smiles
C(C)(C)(C)O
Step Four
Name
Quantity
164 kg
Type
reactant
Smiles
C(=O)(O)C1=C(C(=O)OC)C=CC=C1[N+](=O)[O-]
Name
Quantity
242 kg
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 5) °C
Stirring
Type
CUSTOM
Details
After the solution was stirred at 20-30° C. for about 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in Reference Example 1
CUSTOM
Type
CUSTOM
Details
ranging 20-35° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated for 3-5 hours to 85-90° C.
Duration
4 (± 1) h
STIRRING
Type
STIRRING
Details
stirred for 1-2 hours
Duration
1.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux (85-90° C.)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate(1400 L)
WASH
Type
WASH
Details
The solution was washed with a mixture of 15% hydrochloric acid (160 L) and water (1890 L), water (660 L), 5% solution of sodium bicarbonate (1100 kg), and water (660 L), in this order
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the concentrate was added methanol (300 kg)
ADDITION
Type
ADDITION
Details
were added crystal seeds (15 kg) and methanol (450 kg)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated to 50-60° C.
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve insoluble materials
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 5° C.
CUSTOM
Type
CUSTOM
Details
precipitated crystals
CUSTOM
Type
CUSTOM
Details
were separated
WASH
Type
WASH
Details
The crystals were washed with cooled methanol (100 L)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1=C(C(=O)OC)C=CC=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 187 kg
YIELD: PERCENTYIELD 86.7%
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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